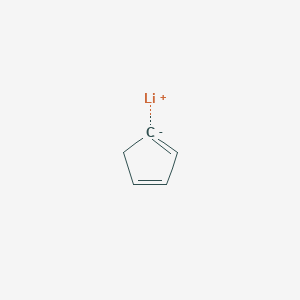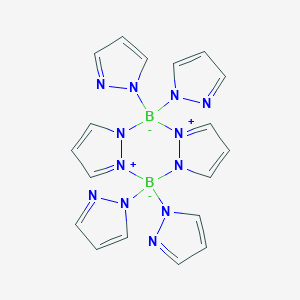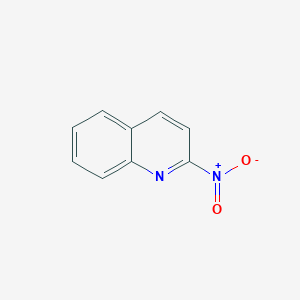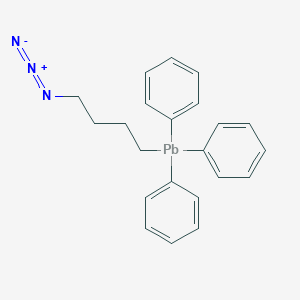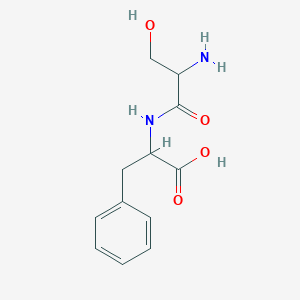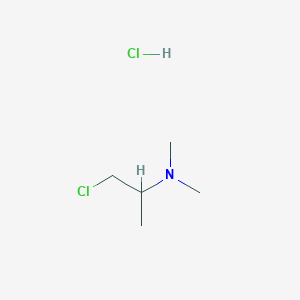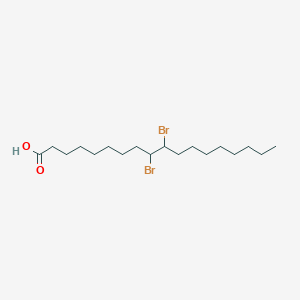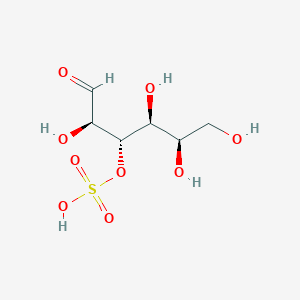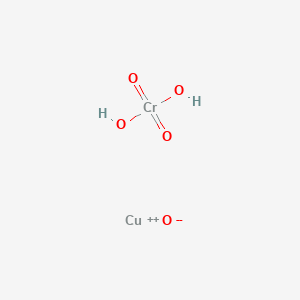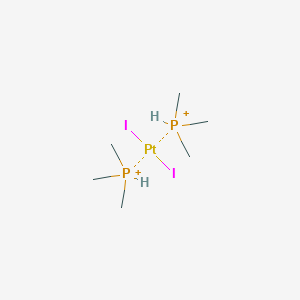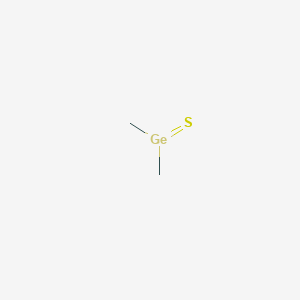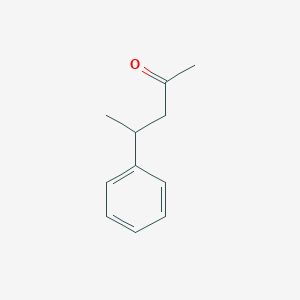![molecular formula C18H22K2O8S2 B099602 1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT CAS No. 17046-60-5](/img/structure/B99602.png)
1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3,510-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT”, also known as β-Estradiol 3,17-disulfate dipotassium salt, is a synthetic biochemical compound . It has a linear formula of C18H22O8S2K2 .
Molecular Structure Analysis
The molecular weight of this compound is 508.69 . The InChI string representation of its structure is1S/C18H24O8S2.K.H/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);;/t14-,15-,16+,17+,18+;;/m1../s1 . Physical And Chemical Properties Analysis
This compound is a powder that is soluble in water . It is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Understanding the Role in Cancer Research
The compound 1,3,5[10]-Estratriene-3,17beta-diol disulfate dipotassium salt, known for its implications in the field of oncology, particularly in breast cancer research, plays a significant role in understanding estrogen's impact on cancerous tissues. Research highlights that estrogen exposure is a crucial factor in the genesis and evolution of breast tumors, which are initially estrogen-sensitive. The local biosynthesis of estrogen in breast cancer tissues, facilitated by enzymes such as aromatase and sulfatase, is significant for tumor growth. The concept of 'Selective Estrogen Enzyme Modulators' (SEEM) emerges as a novel approach to breast cancer treatment, focusing on inhibiting enzymes involved in estrogen biosynthesis within the tumor microenvironment. This pathway offers a promising avenue for therapeutic intervention, potentially impacting the local estrogen levels and thereby influencing the progression of estrogen-dependent cancers (Pasqualini, 2004).
Advances in Steroid Sulfatase Inhibition
Steroid sulfatase inhibitors represent a frontier in targeting the local production of estrogens and androgens from systemic precursors, impacting the management of estrogen- and androgen-dependent disorders such as various cancers and dermatological conditions. The development of potent arylsulfamate-based, irreversible inhibitors, along with the discovery of reversible inhibitors, showcases the evolution of therapeutic strategies aimed at controlling hormone-dependent diseases by modulating local hormone levels. The publication of the X-ray structure of steroid sulfatase is expected to invigorate research in this domain, offering new perspectives on enzyme inhibition and therapeutic application (Nussbaumer & Billich, 2004).
Exploring Alternative Pathways for Androgen Regulation
The metabolite of dihydrotestosterone, 5alpha-androstane-3beta,17beta-diol, highlights an alternative pathway for androgen regulation, emphasizing the complexity of gonadal steroid hormone actions across various physiological processes. This pathway, mediated by estrogen receptors and not androgen receptors, suggests a nuanced understanding of hormone action beyond traditional androgen signaling. Such insights could lead to innovative approaches in managing conditions influenced by hormonal imbalances, particularly stress responses and neural protection, by targeting specific androgen metabolites and their receptor pathways (Handa et al., 2008).
Safety And Hazards
Eigenschaften
InChI |
InChI=1S/C18H24O8S2.K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);/t14-,15-,16+,17+,18+;/m1./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAJNJFKHRQXBQ-CMZLOHJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24KO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585143 |
Source


|
| Record name | PUBCHEM_16219305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Estradiol 3,17-disulfate dipotassium salt | |
CAS RN |
17046-60-5 |
Source


|
| Record name | PUBCHEM_16219305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


